Cas no 74351-60-3 (1-Piperazineethanol,4-(7-chloro-4- quinolinyl)-R-[[4-(7-chloro-4-quinolinyl)-1- piperazinyl]methyl]-,phosphate (1:4) (salt))

1-Piperazineethanol,4-(7-chloro-4- quinolinyl)-R-[[4-(7-chloro-4-quinolinyl)-1- piperazinyl]methyl]-,phosphate (1:4) (salt) structure
74351-60-3 structure
Product Name:1-Piperazineethanol,4-(7-chloro-4- quinolinyl)-R-[[4-(7-chloro-4-quinolinyl)-1- piperazinyl]methyl]-,phosphate (1:4) (salt)
Numero CAS:74351-60-3
MF:C29H32Cl2N6O17P4
MW:931.395428657532
CID:563142
PubChem ID:156815
Update Time:2025-04-19

1-Piperazineethanol,4-(7-chloro-4- quinolinyl)-R-[[4-(7-chloro-4-quinolinyl)-1- piperazinyl]methyl]-,phosphate (1:4) (salt) Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Piperazineethanol,4-(7-chloro-4- quinolinyl)-R-[[4-(7-chloro-4-quinolinyl)-1- piperazinyl]methyl]-,phosphate (1:4) (salt)
    • 1,3-bis[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propan-2-ol,tetraphosphate
    • hydroxypiperaquine
    • 1-Piperazineethanol, 4-(7-chloro-4-quinolinyl)-alpha-((4-(7-chloro-4-quinolinyl)-1-piperazinyl)methyl)-, phosphate (1:4) salt
    • DTXSID20225359
    • 74351-60-3
    • Hydroxypiperaquine phosphate
    • 1,3-bis[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propan-2-ol;tetraphosphate
    • Inchi: 1S/C29H32Cl2N6O.4H3O4P/c30-21-1-3-24-26(17-21)32-7-5-28(24)36-13-9-34(10-14-36)19-23(38)20-35-11-15-37(16-12-35)29-6-8-33-27-18-22(31)2-4-25(27)29;4*1-5(2,3)4/h1-8,17-18,23,38H,9-16,19-20H2;4*(H3,1,2,3,4)/p-12
    • Chiave InChI: PQLUETJCGCJOAC-UHFFFAOYSA-B
    • Sorrisi: ClC1C=CC2C(C=1)=NC=CC=2N1CCN(CC1)CC(CN1CCN(C2C=CN=C3C=C(C=CC=23)Cl)CC1)O.P(=O)([O-])([O-])[O-].P(=O)([O-])([O-])[O-].P(=O)([O-])([O-])[O-].P(=O)([O-])([O-])[O-]

Proprietà calcolate

  • Massa esatta: 930.015
  • Massa monoisotopica: 930.015
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 23
  • Conta atomi pesanti: 58
  • Conta legami ruotabili: 6
  • Complessità: 725
  • Conteggio di unità legate in modo Covalent: 5
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: -12
  • Conta Tautomer: niente
  • XLogP3: niente
  • Superficie polare topologica: 404Ų

Proprietà sperimentali

  • Punto di ebollizione: 740.9°C at 760 mmHg
  • Punto di infiammabilità: 401.9°C
  • PSA: 443.21000
  • LogP: 5.94470

1-Piperazineethanol,4-(7-chloro-4- quinolinyl)-R-[[4-(7-chloro-4-quinolinyl)-1- piperazinyl]methyl]-,phosphate (1:4) (salt) Letteratura correlata

Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司